

Microbial Biosynthesis of Xanthommatin: Application Notes and Protocols for Engineered Pseudomonas putida

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Compound of Interest		
Compound Name:	Xanthommatin	
Cat. No.:	B1213845	Get Quote

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These application notes provide a detailed overview and experimental protocols for the microbial biosynthesis of the animal pigment **xanthommatin** using an engineered strain of Pseudomonas putida. The core of this methodology is a novel growth-coupled biosynthetic (GrowBio) strategy that links the production of **xanthommatin** directly to the growth and viability of the bacterial host, enabling robust and scalable production.[1][2][3]

Introduction and Principle

Xanthommatin is a naturally occurring ommochrome pigment found in arthropods and cephalopods, known for its striking color-changing properties and potential applications in cosmetics, functional materials, and as a UV-protectant.[1][3][4] Traditional heterologous expression of complex natural product pathways in microbial hosts often results in low initial titers, requiring extensive and resource-intensive strain optimization.[1][2][3]

The "GrowBio" strategy overcomes this limitation by engineering a synthetic auxotrophy in the host bacterium, Pseudomonas putida.[2][3][5] Specifically, the engineered strain, named PUMA (P. putida 5,10-methylenetetrahydrofolate auxotroph), is rendered deficient in the biosynthesis of the essential cofactor 5,10-methylenetetrahydrofolate (MTHF).[1][2][3] The heterologous biosynthetic pathway for **xanthommatin**, starting from L-tryptophan, is designed to release formate as a byproduct.[2][3] This formate is then utilized by the PUMA strain to replenish its



MTHF pool, thus rescuing the auxotrophy. This elegant metabolic linkage makes **xanthommatin** production obligatory for cell growth and proliferation, effectively converting a metabolic burden into a selective advantage.[2][3] Subsequent Adaptive Laboratory Evolution (ALE) can be used to further select for variants with improved growth rates and, consequently, higher **xanthommatin** output.[2][5]

Data Presentation

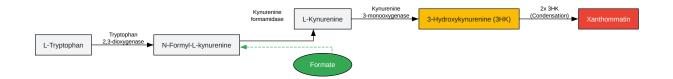
The growth-coupled strategy has been shown to achieve gram-scale production of **xanthommatin** from simple feedstocks like glucose.[2][5] While specific titers for **xanthommatin** are a key outcome of the process, quantitative data for the production of key precursors in an evolved PUMA strain (ePUMA) have been reported.

Compound	Host Strain	Production Titer (mg/L)	Carbon Source	Cultivation Method
Kynurenine	ePUMA- kyn(WIn)	59.8	Glucose	Shaken-flask
Kynurenic Acid	ePUMA- kyn(WIn)	181.2	Glucose	Shaken-flask
Xanthommatin	Evolved PUMA	Gram-scale	Glucose	Fed-batch Fermentation

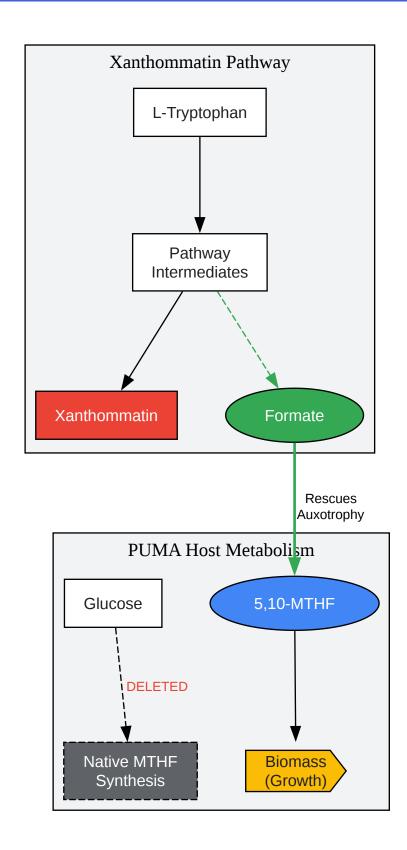
Signaling Pathways and Experimental Workflows Xanthommatin Biosynthetic Pathway

The heterologous pathway for **xanthommatin** production begins with the amino acid L-tryptophan. A three-step enzymatic conversion yields 3-hydroxykynurenine (3HK), with the first step releasing formate. Two molecules of 3HK then undergo condensation to form **xanthommatin**. This final step can occur enzymatically or through auto-oxidation.[3][4]

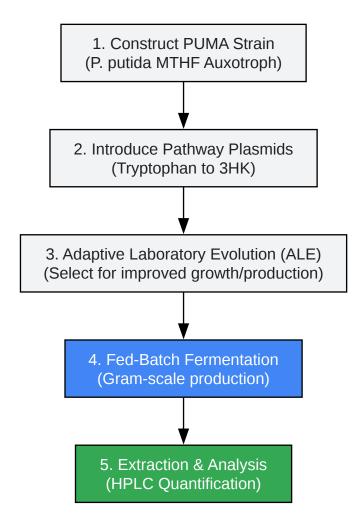












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